molecular formula C8H15NO B1647692 (1-(Pyrrolidin-1-yl)cyclopropyl)methanol CAS No. 387845-17-2

(1-(Pyrrolidin-1-yl)cyclopropyl)methanol

Cat. No. B1647692
Key on ui cas rn: 387845-17-2
M. Wt: 141.21 g/mol
InChI Key: WNGRWEFUIAQVHA-UHFFFAOYSA-N
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Patent
US06943184B2

Procedure details

20.5 g of the product obtained in Step 3 and 100 ml of tetrahydrofuran are poured, over 5 minutes, into a suspension containing 8.57 g of lithium aluminium hydride and 400 ml of tetrahydrofuran. The mixture is heated at reflux for 2 hours, cooled to 5° C. and hydrolysed by successive additions of 9 ml of water, 9 ml of 4N sodium hydroxide solution and then 27 ml of water. The aluminium compound is filtered off and rinsed with tetrahydroflran. The combined filtrates are concentrated to dryness, allowing the desired product to be obtained (liquid).
Name
product
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:9](OCC)=[O:10])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[N:1]1([C:6]2([CH2:9][OH:10])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
product
Quantity
20.5 g
Type
reactant
Smiles
N1(CCCC1)C1(CC1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The aluminium compound is filtered off
WASH
Type
WASH
Details
rinsed with tetrahydroflran
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to be obtained (liquid)

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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